![molecular formula C10H14O2Si B13453864 3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
3-[(Trimethylsilyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Trimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzaldehyde where a trimethylsilyl group is attached to the oxygen atom of the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-[(Trimethylsilyl)oxy]benzaldehyde can be synthesized through the reaction of benzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Trimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 3-[(Trimethylsilyl)oxy]benzoic acid.
Reduction: 3-[(Trimethylsilyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Trimethylsilyl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[(Trimethylsilyl)oxy]benzaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the trimethylsilyl group. The trimethylsilyl group can act as a protecting group, making the compound more stable and allowing for selective reactions at the aldehyde group. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound without the trimethylsilyl group.
3-Methoxybenzaldehyde: A similar compound with a methoxy group instead of the trimethylsilyl group.
4-[(Trimethylsilyl)oxy]benzaldehyde: A positional isomer with the trimethylsilyl group at the para position
Uniqueness
3-[(Trimethylsilyl)oxy]benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its parent compound, benzaldehyde. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
Molekularformel |
C10H14O2Si |
|---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
3-trimethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
QOQAULDZYBGPKF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
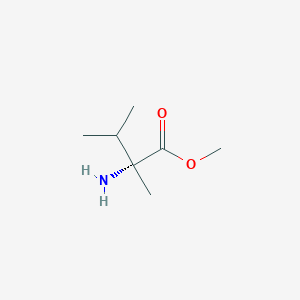
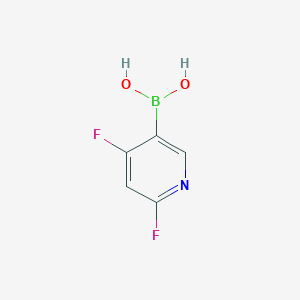
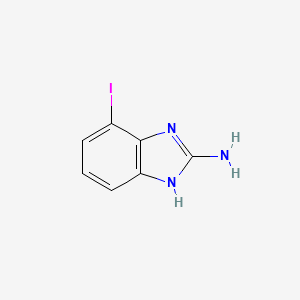
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)

![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
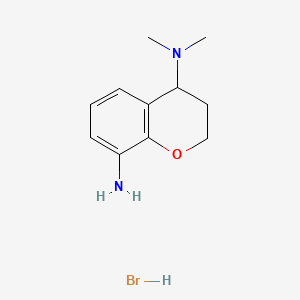

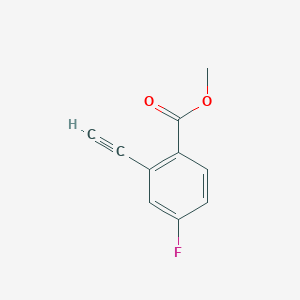
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
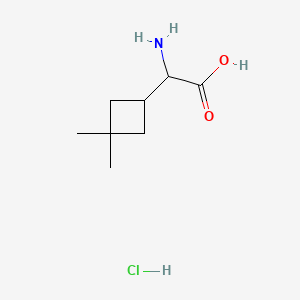
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide](/img/structure/B13453850.png)
